Hydrocodone Hydrogen Tartrate 2.5-Hydrate Hydrocodone Hydrogen Tartrate 2.5-Hydrate Hydrocodone Bitartrate is the bitartrate salt form of hydrocodone, a semisynthetic hydrogenated codeine derivative and opioid agonist with analgesic and antitussive effects. Hydrocodone primarily binds to and activates the mu-opioid receptor in the central nervous system (CNS). This leads to analgesia, euphoria, respiratory depression, miosis, decreased gastrointestinal motility, cough suppression and physical dependence. Hydrocodone is converted to hydromorphone by the cytochrome P450 enzyme CYP2D6.
Narcotic analgesic related to CODEINE, but more potent and more addicting by weight. It is used also as cough suppressant.
See also: Hydrocodone (has active moiety); Acetaminophen; Hydrocodone Bitartrate (component of); Guaifenesin; Hydrocodone Bitartrate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 34195-34-1
VCID: VC1936071
InChI: InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;1-,2-/m01/s1
SMILES: CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O.O
Molecular Formula: C22H27NO9
Molecular Weight: 449.4 g/mol

Hydrocodone Hydrogen Tartrate 2.5-Hydrate

CAS No.: 34195-34-1

Cat. No.: VC1936071

Molecular Formula: C22H27NO9

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

Hydrocodone Hydrogen Tartrate 2.5-Hydrate - 34195-34-1

Specification

CAS No. 34195-34-1
Molecular Formula C22H27NO9
Molecular Weight 449.4 g/mol
IUPAC Name (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;1-,2-/m01/s1
Standard InChI Key OJHZNMVJJKMFGX-BWCYBWMMSA-N
Isomeric SMILES CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O.O
Canonical SMILES CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Chemical Nomenclature and Identification

PropertyValueReference
CAS Registry Number34195-34-1
Molecular Formula2 C18H21NO3 - 2 C4H6O6 - 5 H2O
Molecular Weight988.98 g/mol
Physical AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water and alcohol
InChI KeyZICRJLQTAUVSDU-NSJZFRMTSA-N

Synthesis and Chemical Development

Synthetic Pathways

Hydrocodone Hydrogen Tartrate 2.5-Hydrate is derived through semi-synthetic processes beginning with naturally occurring codeine. The synthesis pathway involves a series of chemical transformations including O-demethylation and N-demethylation procedures to modify the base structure. The final crystallization in the presence of tartaric acid creates the specific salt form, while controlled hydration conditions produce the precisely defined 2.5-hydrate state. This manufacturing process requires strict quality control measures to ensure consistent purity and hydration levels in accordance with pharmacopeial standards. The synthetic approach allows for industrial-scale production while maintaining the specific stereochemical configuration essential for biological activity.

Structural Formulation

The structural configuration of Hydrocodone Hydrogen Tartrate 2.5-Hydrate features the characteristic morphinan skeleton with specific substitution patterns that define its pharmacological profile. The compound incorporates a methoxy group at position 3, contributing to its receptor binding characteristics, while maintaining the 4,5α-epoxy bridge configuration that is critical for opioid activity . The molecular structure can be represented through several notation systems including SMILES: O.O.O.O.O.COc1ccc2C[C@@H]3[C@@H]4CCC(=O)[C@@H]5Oc1c2[C@]45CCN3C.COc6ccc7C[C@@H]8[C@@H]9CCC(=O)[C@@H]%10Oc6c7[C@]9%10CCN8C.OC@HC(=O)O.OC@HC(=O)O . The stereochemistry at positions 11-, 12+, 17-, and 18- within the morphinan structure is precisely defined and maintained during synthesis to ensure proper receptor interaction .

Pharmacological Properties

Mechanism of Action

Hydrocodone Hydrogen Tartrate 2.5-Hydrate operates predominantly through specific interactions with opioid receptors in the central nervous system. Research has established that the compound functions as a full agonist at mu-opioid receptors (MOR) with additional activity at delta opioid receptors (DOR), though with lower affinity. This receptor binding profile initiates a cascade of cellular events including inhibition of adenylate cyclase, decreased release of neurotransmitters such as substance P, and increased potassium conductance. The cellular response leads to hyperpolarization of neuronal cell membranes, resulting in suppression of pain signal transmission through ascending pathways in the spinal cord and brain.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Hydrocodone Hydrogen Tartrate 2.5-Hydrate demonstrates complex metabolic pathways that influence its onset, duration of action, and elimination. Following administration, the compound undergoes extensive metabolism through multiple pathways including O-demethylation, N-demethylation, and 6-keto reduction to corresponding 6-α- and 6-β-hydroxy metabolites. This metabolic process is predominantly mediated through the Cytochrome P450 enzyme system, particularly CYP3A4. Importantly, concomitant administration of CYP3A4 inhibitors may substantially increase hydrocodone plasma concentrations, potentially leading to enhanced pharmacological effects and increased risk of adverse reactions.

Table 2: Pharmacological Properties of Hydrocodone Hydrogen Tartrate 2.5-Hydrate

ParameterCharacteristicReference
Primary MechanismMu-opioid receptor agonist
Secondary MechanismDelta-opioid receptor agonist
Metabolic PathwaysO-demethylation, N-demethylation, 6-keto reduction
Metabolic EnzymesPrimarily CYP3A4
Major Metabolites6-α and 6-β-hydroxy derivatives
Drug InteractionsCYP3A4 inhibitors increase plasma concentrations

Therapeutic Applications

Analgesic Applications

Hydrocodone Hydrogen Tartrate 2.5-Hydrate demonstrates significant efficacy in the management of moderate to severe pain across multiple clinical scenarios. The compound is frequently prescribed for both acute and chronic pain conditions, with extensive clinical usage documented in the United States where it generated over 135 million prescriptions in 2012, making it the most commonly used analgesic for pain management during that period . Clinical research has evaluated its efficacy in specific pain syndromes including chronic low back pain, for which Phase 3 clinical trials have been conducted . The analgesic properties are attributable to its central nervous system effects through opioid receptor modulation, producing significant pain relief when administered at appropriate therapeutic dosages.

Antitussive Properties

Beyond pain management, Hydrocodone Hydrogen Tartrate 2.5-Hydrate demonstrates valuable antitussive (cough suppressing) properties that have established its role in respiratory medicine. This dual therapeutic profile differentiates it from many other opioid analgesics and has led to its inclusion in numerous combination cough formulations. The antitussive mechanism involves suppression of the cough center in the medulla through central opioid receptor activation, providing effective symptomatic relief in conditions associated with persistent, non-productive cough. This application leverages the compound's unique balance of analgesic and antitussive properties, though current clinical practice increasingly emphasizes appropriate prescribing given the potential for misuse.

Combination Therapies

Clinical application of Hydrocodone Hydrogen Tartrate 2.5-Hydrate frequently involves combination with other active pharmaceutical ingredients to enhance therapeutic effects or mitigate potential adverse reactions. Common analgesic combinations include acetaminophen (paracetamol) and occasionally ibuprofen, while antitussive formulations may incorporate guaifenesin to provide expectorant properties. These combination approaches may offer synergistic effects that permit lower hydrocodone dosing while maintaining therapeutic efficacy. Regulatory approvals have been granted for specific combination products, with notable examples receiving FDA authorization in the United States .

Adverse Effect CategorySpecific EffectsSeverityReference
GastrointestinalConstipation, nausea, vomitingCommon, moderate
Central Nervous SystemSomnolence, dizzinessCommon, moderate
RespiratoryRespiratory depressionRare, severe/potentially fatal
DependencePhysical and psychological dependenceVariable, potentially severe
Drug InteractionsEnhanced CNS depression with alcohol, benzodiazepinesSevere

Regulatory Status and Control Measures

Classification and Oversight

Current Research Initiatives

Clinical Investigations

Ongoing research into Hydrocodone Hydrogen Tartrate 2.5-Hydrate encompasses multiple clinical investigations evaluating both efficacy and safety profiles across various therapeutic scenarios. Current clinical trials documented as of April 2025 include studies targeting chronic pain, low back pain, and chronic osteoarthritis, with research phases ranging from Phase 1 through Phase 3 . Additionally, studies specifically addressing drug abuse potential and applications in chronic kidney failure demonstrate the breadth of contemporary research interests . These investigations employ rigorous methodologies with properly defined endpoints to generate evidence supporting appropriate clinical positioning of the compound within modern pain management and antitussive treatment algorithms.

Pharmaceutical Development

Research in pharmaceutical science continues to explore improved formulation strategies for Hydrocodone Hydrogen Tartrate 2.5-Hydrate, with particular emphasis on extended-release technologies and abuse-deterrent formulations. These developmental approaches aim to optimize therapeutic outcomes while minimizing risks associated with misuse and diversion. Current research incorporates advanced analytical methodologies to characterize the compound's stability, dissolution properties, and bioavailability across various delivery platforms. The pharmaceutical development landscape reflects the dual priorities of maintaining therapeutic access for patients with legitimate medical needs while implementing progressive strategies to address public health concerns related to opioid utilization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator